1-Phenoxy-4-phenylphthalazine
Description
1-Phenoxy-4-phenylphthalazine is a substituted phthalazine derivative characterized by a phenoxy group at the 1-position and a phenyl group at the 4-position of the phthalazine nucleus. Phthalazines are heterocyclic compounds with a fused benzene and pyridazine ring system, and their derivatives are extensively studied for diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The substitution pattern on the phthalazine core significantly influences physicochemical properties and biological activity. For example, electron-donating or withdrawing groups (e.g., phenoxy, benzyloxy, or halogen substituents) modulate solubility, stability, and receptor-binding interactions .
Synthetic routes to this compound typically involve nucleophilic aromatic substitution or coupling reactions. For instance, 1-chloro-4-phenylphthalazine intermediates (e.g., CAS 76972-35-5) can react with phenols under basic conditions to introduce phenoxy groups . Similar methods are used for derivatives like 1-(4-benzyloxyphenoxy)-4-(p-tolyl)phthalazine (CAS 315693-69-7), highlighting the versatility of halogenated phthalazine precursors in generating diverse analogs .
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-phenoxy-4-phenylphthalazine |
InChI |
InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)23-16-11-5-2-6-12-16/h1-14H |
InChI Key |
PTGXMBPJFXPBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
1-Phenoxy-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolines under specific conditions.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents such as Zn-acetic acid, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenoxy-4-phenylphthalazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenoxy-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the phthalazine core.
Comparison with Similar Compounds
Key Observations :
- Reactivity: Chloro-substituted derivatives (e.g., CAS 76972-35-5) serve as versatile intermediates for synthesizing phenoxy or amino analogs via nucleophilic substitution .
- Biological Activity : Benzimidazole-substituted phthalazines (e.g., CAS 379245-56-4) exhibit enhanced DNA-binding properties, making them candidates for anticancer research .
Pharmacological Activity
- Anticancer Potential: Derivatives like N-(4-chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine (Compound 17a) inhibit VEGFR-2, a key target in angiogenesis .
- Antimicrobial Activity : 4-Benzyl-2-mercaptomethylphthalazin-1-one (Compound 5) shows moderate activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
